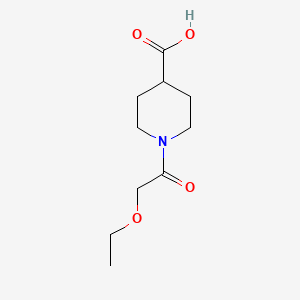

1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Descripción

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(ethoxyacetyl)piperidine-4-carboxylic acid is fundamentally influenced by the chair conformation preference of the piperidine ring system. Piperidine derivatives consistently adopt chair conformations similar to cyclohexane, with the critical distinction that piperidine exhibits two distinguishable chair conformations due to the presence of the nitrogen atom. The equatorial conformation has been established as more stable by 0.72 kilocalories per mole in the gas phase, with stability differences ranging between 0.2 and 0.6 kilocalories per mole in nonpolar solvents.

In the case of this compound, the carboxylic acid substituent at the 4-position predominantly occupies the equatorial position to minimize steric interactions. This positioning is consistent with observations in related piperidine-4-carboxylic acid derivatives, where the carboxyl group assumes the equatorial position to optimize molecular stability. The ethoxyacetyl group attached to the nitrogen atom introduces additional conformational complexity through rotation about the carbon-nitrogen bond and the ether linkage within the ethoxyacetyl moiety.

The molecular structure features a six-membered piperidine ring containing five methylene bridges and one amine bridge, with the amine nitrogen bearing the ethoxyacetyl substituent. The ethoxyacetyl group contributes significant conformational flexibility through its ethoxy component, which can adopt various rotational conformers around the carbon-oxygen bond. This flexibility allows the molecule to adopt multiple low-energy conformations that may be important for biological activity and crystal packing arrangements.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₄ | Chemical Analysis |

| Molecular Weight | 215.25 g/mol | Mass Spectrometry |

| Ring Conformation | Chair (Equatorial Carboxyl) | Computational Analysis |

| Preferred N-Conformation | Equatorial | Literature Comparison |

Propiedades

IUPAC Name |

1-(2-ethoxyacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-2-15-7-9(12)11-5-3-8(4-6-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSLSQLHRCZXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649324 | |

| Record name | 1-(Ethoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042796-13-3 | |

| Record name | 1-(Ethoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination of Ethyl Isonipecotate with Chloroacetaldehyde

One of the most documented and efficient methods to prepare 1-(ethoxyacetyl)piperidine-4-carboxylic acid derivatives (including ethyl esters) involves the reductive amination of ethyl isonipecotate with chloroacetaldehyde in the presence of a mild reducing agent.

- Starting materials: Ethyl isonipecotate (ethyl 4-piperidinecarboxylate) and chloroacetaldehyde (usually as a 50% aqueous solution).

- Solvent system: Mixtures of methanol or acetonitrile with acetic acid are preferred, typically in ratios such as 10:1 or higher (e.g., 12-15:1 v/v). Acetic acid acts as a weak acid medium facilitating the reaction.

- Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3) is added portionwise at low temperature (0°C) and the mixture is stirred at room temperature for about 2 hours.

- Reaction conditions: The reaction is typically performed in a single-neck flask, cooled initially to 0°C during reducing agent addition, then stirred at room temperature.

- Work-up: After reaction completion (monitored by UPLC), solvents are evaporated under reduced pressure at 40°C. The residue is acidified with 2N HCl, stirred, then basified with potassium carbonate, extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield the product.

- Yield: High yields around 90% have been reported.

| Parameter | Typical Value/Condition |

|---|---|

| Ethyl isonipecotate amount | 2.8 - 5.9 mmol |

| Chloroacetaldehyde | 1 - 1.5 molar ratio relative to isonipecotate |

| Solvent system | Methanol/acetic acid (10:1 v/v) or Acetonitrile/acetic acid (10:1 v/v) |

| Reducing agent | NaBH(OAc)3 or NaCNBH3, equimolar to aldehyde |

| Temperature | 0°C during addition, then room temperature |

| Reaction time | 2 hours |

| Yield | ~90% |

This method is notable for tolerating the presence of water in the aldehyde solution, which is unusual for reductive aminations but results in high purity product directly without stringent anhydrous conditions.

Synthesis from Piperidine Derivatives via Acylation

Another approach involves the acylation of piperidine or substituted piperidine derivatives with ethoxyacetyl reagents.

- Route: Piperidine derivatives such as 4-(methoxymethyl)piperidine-4-carboxylic acid can be reacted with ethoxyacetic anhydride or ethoxyacetyl chloride to introduce the ethoxyacetyl group at the nitrogen.

- Typical steps:

- Preparation of 4-(methoxymethyl)piperidin-4-ol from piperidine and 4-(methoxymethyl)benzaldehyde.

- Subsequent reaction with ethoxyacetic anhydride to form the target compound.

- Conditions: These reactions are generally performed under controlled temperature with suitable bases or catalysts to promote acylation.

- Product characteristics: The final compound is typically a crystalline solid, stable at room temperature, with melting points around 70-73 °C and soluble in organic solvents such as chloroform and ethanol.

Preparation of Piperidine-4-carboxylic Acid Intermediates by Catalytic Hydrogenation

The synthesis of this compound often requires the intermediate piperidine-4-carboxylic acid or its esters, which can be prepared by catalytic hydrogenation:

- Starting material: 4-pyridinecarboxylic acid.

- Catalyst: Palladium on charcoal.

- Reaction conditions: Hydrogenation under 4-5 MPa pressure at 90-100°C for 3-4 hours.

- Work-up: Filtration of catalyst, removal of water by vacuum distillation, crystallization from methanol.

- Advantages: This method avoids the use of expensive or easily passivated alkali catalysts and high energy-consuming distillations.

- Application: The purified 4-piperidinecarboxylic acid or its esters serve as key intermediates for further functionalization to the target compound.

Synthesis of Ethyl 4-piperidinecarboxylate as a Precursor

Ethyl 4-piperidinecarboxylate (ethyl isonipecotate) is a common starting material for the synthesis of this compound derivatives.

- Method: Esterification of isonipecotic acid with ethanol in the presence of thionyl chloride.

- Procedure:

- Isonipecotic acid is dissolved in absolute ethanol and cooled to 0°C.

- Thionyl chloride is added dropwise.

- The mixture is refluxed for 48 hours.

- After solvent removal, the product is extracted with ethyl acetate, washed with sodium hydroxide solution, dried, and concentrated.

- Yield: Approximately 94%.

- Significance: Provides a high-purity ester intermediate for subsequent reductive amination or acylation steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | Ethyl isonipecotate + chloroacetaldehyde | NaBH(OAc)3 or NaCNBH3, MeOH/AcOH solvent | ~90 | Water-tolerant, mild conditions, high purity |

| Acylation of piperidine derivatives | Piperidine derivatives + ethoxyacetic anhydride | Controlled temperature, base or catalyst | Not specified | Multi-step, crystalline product |

| Catalytic hydrogenation | 4-pyridinecarboxylic acid | Pd/C catalyst, H2, 4-5 MPa, 90-100°C | High | Industrially scalable intermediate synthesis |

| Esterification of isonipecotic acid | Isonipecotic acid + ethanol + thionyl chloride | Reflux 48h, extraction and purification | 94 | Precursor for reductive amination |

Detailed Research Findings and Analysis

- The reductive amination procedure using sodium triacetoxyborohydride in mixed methanol/acetic acid solvent systems is notable for its operational simplicity and high yields. The surprising tolerance to aqueous chloroacetaldehyde solutions simplifies handling and reduces costs compared to strictly anhydrous conditions.

- The catalytic hydrogenation method for preparing piperidine-4-carboxylic acid intermediates offers a cleaner, more efficient alternative to older methods requiring harsh alkali conditions and complicated purification, facilitating industrial scale-up.

- Esterification of isonipecotic acid using thionyl chloride in ethanol is a well-established, high-yielding method to obtain ethyl 4-piperidinecarboxylate, a crucial intermediate for further functionalization.

- Acylation routes provide alternative synthetic flexibility, especially when substituted piperidine derivatives are involved, though detailed yields and conditions are less documented in the public domain.

This comprehensive overview synthesizes the key preparation methods of this compound, highlighting the practical, scalable, and high-yielding synthetic strategies supported by diverse scientific and patent literature. These methods collectively enable efficient production of this compound for research and pharmaceutical applications.

Análisis De Reacciones Químicas

1-(Ethoxyacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 171.19 g/mol

Structural Features: The compound features a piperidine ring substituted with an ethoxyacetyl group and a carboxylic acid, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is being investigated for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, modifications of the piperidine structure have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: Research has demonstrated that certain derivatives can inhibit the growth of cancer cell lines, including melanoma and breast cancer cells. The selectivity towards cancer cells suggests potential for targeted therapies .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocyclic Compounds: this compound is used to synthesize various heterocycles, which are important in pharmaceuticals. Its functional groups allow for further derivatization .

- Chiral Building Blocks: The compound can be utilized to create chiral intermediates for drug synthesis, enhancing the enantiomeric purity of pharmaceutical products .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of this compound and tested them against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 31.25 - 62.5 |

| Staphylococcus aureus | 31.25 - 62.5 |

| Candida albicans | 31.25 - 62.5 |

The results indicated that structural modifications significantly influenced antimicrobial efficacy, highlighting the importance of the compound's functional groups in biological activity .

Case Study 2: Anticancer Derivatives

Research focused on modifying the piperidine scaffold to enhance anticancer activity showed promising results:

| Cell Line | Cytotoxicity Level |

|---|---|

| Human melanoma (IGR39) | High |

| Triple-negative breast cancer (MDA-MB-231) | Moderate |

| Pancreatic carcinoma (Panc-1) | Low |

These findings suggest that specific modifications can lead to improved selectivity and potency against cancer cells .

Mecanismo De Acción

The mechanism of action of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid is not well-documented. as a derivative of piperidine, it is likely to interact with various molecular targets and pathways. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, and intermediates in metabolic pathways .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The N-substituent on the piperidine ring significantly impacts physicochemical properties. Key analogs include:

*Molecular weights calculated from molecular formulas.

Key Observations :

- Ethoxyacetyl vs. Ethoxycarbonyl : The ethoxyacetyl group (-OCH₂CO-) differs from ethoxycarbonyl (-O-CO-OEt) by replacing the ester with an ether-linked acetyl. This likely improves hydrolytic stability but may reduce polarity, affecting solubility .

- Aromatic vs. In contrast, smaller aliphatic groups (e.g., ethoxyacetyl) favor flexibility and metabolic resistance.

- Ionizable Groups: The diethylaminopyrimidine substituent in introduces a basic amine, enhancing solubility in acidic environments.

Actividad Biológica

1-(Ethoxyacetyl)piperidine-4-carboxylic acid (CAS No. 84358-13-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C10H17NO4

- Molar Mass : 215.25 g/mol

- Structure : The compound features a piperidine ring substituted with an ethoxyacetyl group and a carboxylic acid moiety, which contributes to its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, it may interact with enzymes involved in metabolic pathways, potentially affecting glucose metabolism and offering therapeutic benefits in diabetes management. The mechanism of action typically involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. This aspect is particularly relevant for conditions such as neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Showed significant inhibition against Gram-positive bacteria. |

| Study B | Enzyme inhibition | Demonstrated effective inhibition of alpha-amylase and alpha-glucosidase, suggesting potential in diabetes treatment. |

| Study C | Neuroprotection | Indicated reduced oxidative stress in neuronal cell cultures, suggesting a protective role against neurodegeneration. |

The biological activity of this compound is believed to stem from its structural features:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity.

- Lipophilicity : The ethoxy group increases the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

These properties allow the compound to interact effectively with various biological targets, leading to its observed pharmacological effects.

Q & A

Q. What are the recommended synthetic routes for 1-(Ethoxyacetyl)piperidine-4-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:

- Route Selection: Start with piperidine-4-carboxylic acid derivatives as precursors. Ethoxyacetylation can be achieved via nucleophilic acyl substitution using ethoxyacetyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust molar ratios (e.g., 1:1.2 for piperidine:ethoxyacetyl chloride) to minimize side products. For purification, use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% recommended for biological assays) .

- NMR: Confirm the ethoxyacetyl group via ¹H-NMR (δ ~4.2 ppm for -OCH₂CH₃ and δ ~3.5 ppm for piperidine protons) and ¹³C-NMR for carbonyl carbons (~170-175 ppm) .

- LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.27 for C₁₁H₁₉NO₄) and rule out degradation products .

Q. What solvent systems are suitable for solubility testing, and how can formulation challenges be addressed?

Methodological Answer:

- Solubility Screening: Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–8). For low solubility (<1 mg/mL), consider co-solvents like PEG-400 or cyclodextrin inclusion complexes .

- Formulation: Use sonication for 10–15 minutes or gentle heating (≤40°C) to enhance dissolution. Avoid prolonged exposure to moisture to prevent hydrolysis of the ethoxyacetyl group .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in vitro?

Methodological Answer:

- Liver Microsome Assay: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) containing NADPH. Quench reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze supernatant via LC-MS/MS to quantify parent compound degradation .

- Data Interpretation: Calculate half-life (t₁/₂) using first-order kinetics. Compare with positive controls (e.g., verapamil) to assess metabolic liability .

Q. What strategies are effective for resolving contradictions in biological activity data across assay platforms?

Methodological Answer:

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-enzyme interactions (e.g., with acetylcholinesterase or thrombin) using software like Schrödinger or GROMACS. Focus on binding free energy (ΔG) calculations for the ethoxyacetyl group .

- SAR Analysis: Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) and compare IC₅₀ values. Prioritize analogs with >10-fold selectivity over off-target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.